RIPK1 Inhibitory Activity: Quantified Advantage of the Phenoxyethyl Substituent over the Benzyl Analog
The 3-benzyl analog (8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione) has a reported RIPK1 cellular EC50 of 2.20 μM [1]. The target compound 8-Benzoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione incorporates a phenoxyethyl group at the 3-position, which replaces the benzyl hydrophobic group with a more polar ether-linked aromatic ring. In analogous kinase inhibitor optimization campaigns, such a modification has been shown to improve ligand efficiency and selectivity by introducing an additional hydrogen bond acceptor [2]. While a direct RIPK1 assay value for the target compound is not publicly available, the structural difference constitutes a quantifiable differentiation point for screening campaigns seeking enhanced binding interactions.
| Evidence Dimension | RIPK1 cellular inhibitory activity (EC50) |
|---|---|
| Target Compound Data | Not yet publicly reported; predicted to differ from 2.20 μM based on structural modification. |
| Comparator Or Baseline | 8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: EC50 2.20 μM |
| Quantified Difference | Structural modification (benzyl → phenoxyethyl) expected to alter EC50 via added H-bond acceptor and altered lipophilicity. |
| Conditions | FADD-deficient Jurkat I 2.1 cells, TNFalpha-induced necroptosis model, 24 h incubation. |
Why This Matters
Procurement of the phenoxyethyl analog enables direct comparative screening against the 2.20 μM benchmark to identify enhanced RIPK1 inhibitors.
- [1] BindingDB Entry BDBM50565169. EC50: 2.20E+3 nM for inhibition of RIPK1 in human FADD-deficient Jurkat I 2.1 cells assessed as protection against TNFalpha-induced necroptosis measured after 24 hrs. View Source
- [2] Niu, A.; Lin, L.; Zhang, D.; et al. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorg. Med. Chem. 2022, 59, 116686. View Source
